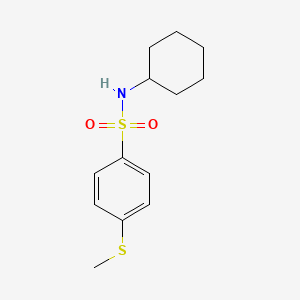
N-(4-chloro-2-fluorophenyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-fluorophenyl)-2-methylpropanamide, also known as CFMP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a pharmacological agent. CFMP belongs to the class of amides and is synthesized using a specific method that involves the reaction of 4-chloro-2-fluoroaniline with 2-methylpropanoic acid.
Wirkmechanismus
The exact mechanism of action of N-(4-chloro-2-fluorophenyl)-2-methylpropanamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of the endocannabinoid system. N-(4-chloro-2-fluorophenyl)-2-methylpropanamide has been shown to inhibit the breakdown of endocannabinoids such as anandamide, which results in increased activation of the CB1 receptor. This activation leads to the modulation of various physiological processes such as pain perception, appetite, and mood.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-2-methylpropanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(4-chloro-2-fluorophenyl)-2-methylpropanamide has also been shown to reduce pain perception by modulating the activity of the CB1 receptor. Additionally, N-(4-chloro-2-fluorophenyl)-2-methylpropanamide has been shown to have anticonvulsant effects, which may be useful in the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-chloro-2-fluorophenyl)-2-methylpropanamide is its high affinity for the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. N-(4-chloro-2-fluorophenyl)-2-methylpropanamide has also been shown to have good bioavailability and is well-tolerated in animal models. However, one of the limitations of N-(4-chloro-2-fluorophenyl)-2-methylpropanamide is its relatively low potency compared to other CB1 receptor agonists. Additionally, N-(4-chloro-2-fluorophenyl)-2-methylpropanamide has a relatively short half-life, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-chloro-2-fluorophenyl)-2-methylpropanamide. One area of interest is the development of more potent CB1 receptor agonists based on the structure of N-(4-chloro-2-fluorophenyl)-2-methylpropanamide. Another area of interest is the investigation of the potential therapeutic effects of N-(4-chloro-2-fluorophenyl)-2-methylpropanamide in various disease models. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chloro-2-fluorophenyl)-2-methylpropanamide and its effects on the endocannabinoid system.
Synthesemethoden
The synthesis of N-(4-chloro-2-fluorophenyl)-2-methylpropanamide involves the reaction of 4-chloro-2-fluoroaniline with 2-methylpropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using column chromatography to obtain pure N-(4-chloro-2-fluorophenyl)-2-methylpropanamide.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-fluorophenyl)-2-methylpropanamide has been extensively studied for its potential as a pharmacological agent. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. N-(4-chloro-2-fluorophenyl)-2-methylpropanamide has been investigated for its potential in treating various conditions such as neuropathic pain, epilepsy, and inflammatory bowel disease. Studies have also shown that N-(4-chloro-2-fluorophenyl)-2-methylpropanamide has a high affinity for the cannabinoid CB1 receptor, which is involved in the modulation of pain, appetite, and mood.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c1-6(2)10(14)13-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAKORAGHLVHBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-2-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5801743.png)
![7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5801751.png)

![N-(1-propyl-4-piperidinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5801760.png)
![5-(dimethylamino)-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5801766.png)
![6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B5801768.png)



![N-(3-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5801816.png)

![2-chloro-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5801849.png)
![2,2'-[(2-fluorobenzyl)imino]diethanol](/img/structure/B5801854.png)
![N-(3-pyridinylmethyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B5801862.png)